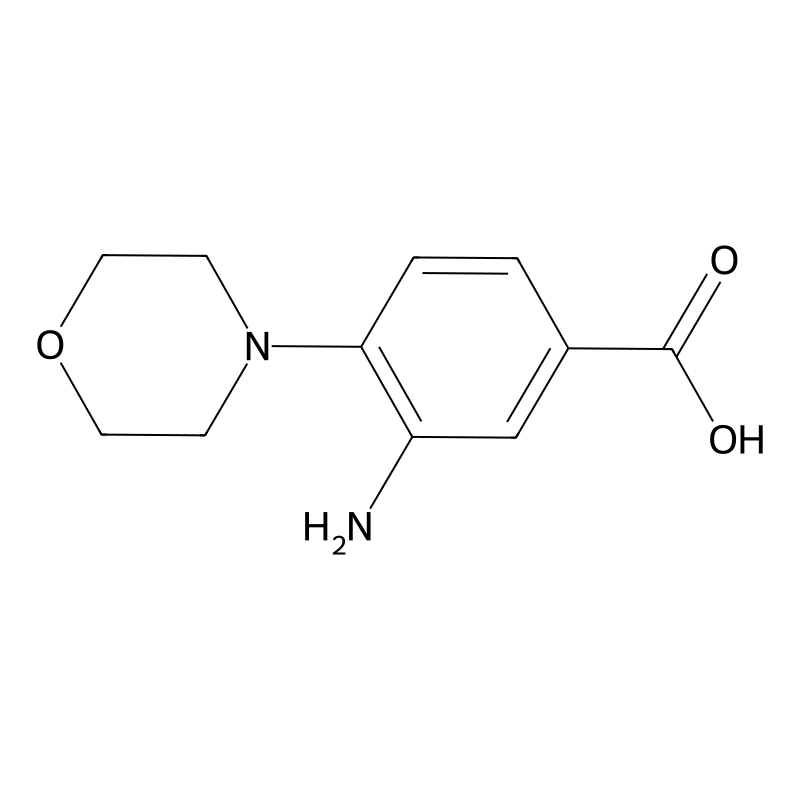

3-Amino-4-morpholin-4-ylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Peptide Synthesis

Field: This application falls under the field of Biochemistry, specifically in the area of Peptide Synthesis .

Application: “3-Amino-4-morpholin-4-ylbenzoic acid” is used in the synthesis of cyclic peptides . Cyclic peptides are becoming increasingly important in drug discovery due to their specific binding properties, larger surface area compared to small molecules, and their ready and modular synthetic accessibility .

Method of Application: The compound is used in an on-resin, cleavage-inducing cyclization methodology for the synthesis of cyclic thiodepsipeptides and cyclic homodetic peptides using the 3-amino-4-(methylamino)benzoic acid (MeDbz) linker .

Results: The use of “3-Amino-4-morpholin-4-ylbenzoic acid” in peptide synthesis has enabled the creation of cyclic peptides with specific binding properties that are useful in drug discovery .

Drug Development

Field: This application falls under the field of Pharmaceutical Sciences, specifically in Drug Development.

Nanoparticle Synthesis

Field: This application falls under the field of Nanotechnology, specifically in the area of Nanoparticle Synthesis .

Application: “3-Amino-4-morpholin-4-ylbenzoic acid” shows promise in the creation of a variety of functional biomaterials. It has been used in the development of a nano platform harnessing synergistic amino acid browning for biomedical applications .

Method of Application: The compound is used in a nanoprecipitation process (solvent-shifting), where spherical nanoparticles with sizes ranging from 100 to 200 nm can be produced, with the assistance of ferric ions added to the water phase .

Results: The final product is a zwitterionic, charge-reversible nanoparticle featuring three functional groups on its surface: carboxylates, amines, and thiols. It possesses mild antioxidant activity, rendering it a new type of nano-antioxidant . Preliminary results highlight the potential of using this new nanomaterial as a delivery system for polynucleotides .

3-Amino-4-morpholin-4-ylbenzoic acid is an organic compound characterized by the presence of an amino group and a morpholine ring attached to a benzoic acid structure. Its chemical formula is C12H15N2O2, and it has a molecular weight of approximately 219.26 g/mol. This compound is notable for its unique structural features, which include a morpholine moiety that enhances its biological activity and solubility properties.

The compound typically appears as a white to off-white crystalline solid. Its melting point is reported to be around 200-202 °C, indicating good thermal stability, which is advantageous for various applications in pharmaceuticals and organic synthesis .

Currently, there is no documented information regarding the specific mechanism of action of 3-Amino-4-morpholin-4-ylbenzoic acid. Given its recent emergence in research, studies exploring its interaction with biological targets are likely limited.

- Wearing gloves and eye protection when handling the compound.

- Working in a well-ventilated fume hood.

- Properly disposing of waste according to laboratory regulations.

- Acylation: The amino group can react with acyl chlorides to form amides, which are important in medicinal chemistry.

- Esterification: The carboxylic acid group can react with alcohols under acidic conditions to yield esters.

- Nucleophilic Substitution: The morpholine nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.

These reactions facilitate the synthesis of various derivatives that may exhibit enhanced biological properties or improved pharmacokinetic profiles.

3-Amino-4-morpholin-4-ylbenzoic acid exhibits significant biological activity, particularly in the realm of medicinal chemistry. It has been studied for its potential as an anti-inflammatory agent and as a modulator of various biochemical pathways. The morpholine ring contributes to its ability to interact with biological targets, making it a candidate for drug development.

Research indicates that this compound may influence neurotransmitter systems and has shown promise in the treatment of conditions such as pain and inflammation . Its unique structure allows it to interact with specific receptors, potentially leading to therapeutic effects.

The synthesis of 3-Amino-4-morpholin-4-ylbenzoic acid can be achieved through various methods:

- Direct Amination: Starting from 4-morpholinobenzenesulfonyl chloride, the compound can be synthesized by nucleophilic substitution with ammonia or amines.

- Reduction Reactions: The nitro derivative of benzoic acid can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

- Multi-step Synthesis: A combination of acylation and cyclization reactions can be employed, starting from simpler aromatic compounds.

These methods allow for the efficient production of the compound while also enabling modifications to create analogs with varied biological activities .

3-Amino-4-morpholin-4-ylbenzoic acid finds applications in several fields:

- Pharmaceuticals: It is primarily investigated for its potential therapeutic effects in treating pain and inflammatory diseases.

- Chemical Research: Used as a building block in organic synthesis for developing new drugs and biologically active compounds.

- Material Science: Its unique properties may lend themselves to applications in polymer chemistry or as additives in various formulations.

The versatility of this compound makes it valuable across multiple scientific domains.

Interaction studies have demonstrated that 3-Amino-4-morpholin-4-ylbenzoic acid can bind effectively to specific targets within biological systems, influencing metabolic pathways and receptor activities. These studies often utilize techniques such as:

- Molecular Docking: To predict how the compound interacts at the molecular level with target proteins.

- In vitro Assays: To evaluate its biological effects on cell lines, assessing parameters such as cell viability and enzyme activity.

These interactions are critical for understanding its mechanism of action and potential therapeutic benefits .

Several compounds share structural similarities with 3-Amino-4-morpholin-4-ylbenzoic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Methyl-4-morpholin-4-ylbenzoic acid | Methyl group on the benzene ring | Enhanced lipophilicity, potentially better membrane permeability |

| 3-Amino-5-sulphamylbenzoic acid | Sulphamyl group addition | Increased antibacterial activity |

| 3-Chloro-4-morpholin-4-ylenamine | Chlorine substitution | Altered reactivity profile |

These compounds demonstrate variations in their biological activities and physicochemical properties due to modifications in their structures. The presence of different functional groups significantly influences their pharmacological profiles, making them suitable for diverse applications .

The synthesis of 3-amino-4-morpholin-4-ylbenzoic acid emerged in the early 21st century, coinciding with advancements in palladium-catalyzed cross-coupling reactions and functional group compatibility strategies. While exact historical records of its discovery are sparse, its structural analogs—such as ethyl 3-amino-4-morpholinobenzoate (CAS 71254-75-6)—were first documented in chemical databases around 2005. The compound’s development aligns with broader trends in medicinal chemistry, where morpholine-containing derivatives gained prominence for their pharmacokinetic properties and ability to modulate biological targets.

Chemical Classification and Nomenclature

3-Amino-4-morpholin-4-ylbenzoic acid belongs to the class of aromatic amino acid derivatives, characterized by:

- A benzoic acid core ($$ \text{C}6\text{H}5\text{COOH} $$)

- A morpholine group ($$ \text{C}4\text{H}8\text{NO} $$) at the 4-position

- An amino group ($$ -\text{NH}_2 $$) at the 3-position

Its IUPAC name, 3-amino-4-(4-morpholinyl)benzoic acid, adheres to substitutive nomenclature rules, prioritizing the carboxylic acid group as the parent structure. Common synonyms include 3-amino-4-morpholinobenzoic acid and 4-morpholin-4-yl-3-aminobenzoic acid, reflecting minor variations in naming conventions across databases.

Structural Significance in Organic Chemistry

The compound’s structure exemplifies strategic functionalization of aromatic systems:

- Morpholine Integration: The morpholine ring introduces conformational flexibility and hydrogen-bonding capacity, enhancing solubility in polar solvents.

- Amino Group Placement: The 3-amino group acts as both a hydrogen bond donor and a site for further derivatization (e.g., acylation, alkylation).

- Carboxylic Acid Functionality: The carboxylic acid group enables salt formation and coordination with metal catalysts, facilitating its use in synthetic workflows.

Comparative studies with related compounds, such as 3-amino-4-methoxybenzoic acid (CAS 2840-76-8), highlight how morpholine’s electron-rich nitrogen improves stability under acidic conditions compared to methoxy groups.

Overview of Scientific Importance

3-Amino-4-morpholin-4-ylbenzoic acid serves dual roles in research:

Pharmaceutical Intermediates

- Kinase Inhibitors: The morpholine moiety is a common feature in kinase inhibitors, where it occupies hydrophobic pockets in ATP-binding sites.

- Neuropharmacology: Derivatives of this compound are explored for modulating neurotransmitter receptors, though specific mechanisms remain under investigation.

Synthetic Utility

- Cross-Coupling Reactions: The amino and morpholine groups act as directing groups in palladium-catalyzed couplings, enabling regioselective functionalization.

- Protection-Deprotection Strategies: The carboxylic acid group is often protected as tert-butyl esters during multi-step syntheses to prevent undesired side reactions.

A 2022 study demonstrated its use in synthesizing thieno[2,3-b]pyridine derivatives, showcasing its versatility in heterocyclic chemistry.

Molecular Formula and Structure (C11H14N2O3)

3-Amino-4-morpholin-4-ylbenzoic acid is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol [1] [2]. The compound is registered under Chemical Abstracts Service number 26586-19-6 and carries the International Union of Pure and Applied Chemistry name 3-amino-4-(4-morpholinyl)benzoic acid [1] [3]. The structural framework consists of a benzoic acid core substituted with an amino group at the 3-position and a morpholine ring at the 4-position [2] .

The canonical Simplified Molecular Input Line Entry System representation is OC(c1cc(c(cc1)N1CCOCC1)N)=O, while the International Chemical Identifier string is InChI=1S/C11H14N2O3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) [3]. The International Chemical Identifier Key is YXQFQHYAVDIHNM-UHFFFAOYSA-N, providing a unique identifier for database searches [1] [3].

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2O3 [1] |

| Molecular Weight | 222.24 g/mol [2] |

| Chemical Abstracts Service Number | 26586-19-6 [1] |

| International Union of Pure and Applied Chemistry Name | 3-amino-4-(4-morpholinyl)benzoic acid [1] |

| International Chemical Identifier Key | YXQFQHYAVDIHNM-UHFFFAOYSA-N [3] |

Physical Properties

Solubility Profile

The solubility characteristics of 3-amino-4-morpholin-4-ylbenzoic acid are influenced by the presence of multiple polar functional groups within its structure [4]. Morpholine-containing compounds typically exhibit moderate water solubility due to the polar heterocyclic ring, while the benzoic acid moiety enhances solubility in alkaline aqueous solutions [4]. The compound demonstrates high solubility in polar organic solvents such as ethyl acetate and dimethyl sulfoxide [21]. The calculated logarithm of the partition coefficient is 0.69, indicating balanced lipophilicity suitable for membrane permeability applications [2].

The polar surface area of the molecule is 76 Ų, with five hydrogen bond acceptors and two hydrogen bond donors, contributing to its solubility profile in polar environments [2]. The presence of the carboxylic acid group with an estimated pKa of approximately 2.5 and the amino group with a pKa around 9.5 confers pH-dependent ionization behavior, significantly influencing bioavailability and solubility characteristics [4].

Melting Point and Thermal Behavior

While specific melting point data for 3-amino-4-morpholin-4-ylbenzoic acid was not directly available in the literature, related morpholine-substituted benzoic acid derivatives provide insight into expected thermal behavior . Structurally similar compounds such as 3-amino-4-methylbenzoic acid exhibit melting points in the range of 165.0 to 169.0 degrees Celsius [14]. The thermal properties are significantly influenced by the morpholine substitution pattern and intermolecular hydrogen bonding networks [27].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 3-amino-4-morpholin-4-ylbenzoic acid through characteristic chemical shift patterns [29]. The morpholine ring protons typically appear as multiplets in the range of 3.57-3.74 parts per million, representing the eight methylene protons of the morpholine moiety [29]. The aromatic protons of the substituted benzene ring generate characteristic doublet patterns in the region of 7.73-7.83 parts per million [29].

The amino group protons appear as exchangeable peaks in deuterium oxide, typically observed around 9.74-9.87 parts per million as broad signals [29]. The carboxylic acid proton exhibits characteristic downfield chemical shifts around 12.40 parts per million due to deshielding effects [29]. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the morpholine carbon atoms, with methylene carbons appearing at chemical shifts corresponding to their electronic environments [29].

Infrared Spectroscopy Features

Infrared spectroscopy of 3-amino-4-morpholin-4-ylbenzoic acid reveals characteristic absorption bands corresponding to specific functional groups within the molecule [15] [16]. The carboxylic acid group exhibits a broad absorption band in the range of 3700-2600 wavenumbers, representing the hydroxyl stretch of the acid functionality [29]. The amino group displays characteristic stretching vibrations around 3410 wavenumbers [29].

The carbonyl group of the carboxylic acid shows a strong absorption band at approximately 1687 wavenumbers, consistent with benzoic acid derivatives [29]. The morpholine ring contributes characteristic carbon-hydrogen stretching vibrations and carbon-nitrogen stretching modes in the fingerprint region [19]. The aromatic carbon-carbon stretching vibrations appear in the typical range for substituted benzene rings [15] [17].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 3-amino-4-morpholin-4-ylbenzoic acid provides molecular ion identification and fragmentation pathway information [3]. The molecular ion peak appears at mass-to-charge ratio 222, corresponding to the molecular weight of the compound [3]. The exact mass is calculated as 222.100442 atomic mass units [3].

Fragmentation patterns typically involve loss of functional groups in a predictable manner, with common fragments including loss of the morpholine moiety and subsequent aromatic ring fragmentations [20]. The base peak and characteristic fragment ions provide structural confirmation and assist in compound identification through spectral database matching [3]. Gas chromatography-mass spectrometry analysis reveals retention time and fragmentation data that serve as molecular fingerprints for identification purposes [20].

Crystallographic Properties

Crystallographic analysis of related morpholine-benzoic acid derivatives provides insight into the solid-state structure of 3-amino-4-morpholin-4-ylbenzoic acid [21] [27]. Similar compounds crystallize in monoclinic space groups, with the morpholine ring adopting a chair conformation [21] [27]. The crystal packing involves hydrogen bonding networks between carboxylic acid groups, forming dimeric structures through strong and centrosymmetric hydrogen bonds [21].

The molecular geometry reveals that the carboxylic acid group is slightly bent out of the benzene ring mean plane, with similar carbon-oxygen bond lengths characteristic of hydrogen-disordered carboxyl groups [21]. Intermolecular interactions include carbon-hydrogen to sulfur and carbon-hydrogen to oxygen interactions that contribute to crystal stability [21]. The crystal structure exhibits molecular sheets with specific angles between mean planes, contributing to the overall packing arrangement [21].

Conformational Analysis of the Morpholine Ring

The morpholine ring in 3-amino-4-morpholin-4-ylbenzoic acid preferentially adopts a chair conformation, as observed in related morpholine derivatives [23] [25]. Conformational analysis reveals two primary chair conformations: Chair-Equatorial and Chair-Axial, with the Chair-Equatorial form being more thermodynamically stable [23]. The energy difference between these conformations is approximately 109 wavenumbers, indicating a clear preference for the equatorial orientation [23].

The six-membered morpholine ring exhibits puckering parameters consistent with an almost perfect normal chair conformation, with puckering parameters of 0.5642 Angstroms and specific theta and phi angles [25]. The morpholine nitrogen typically prefers the equatorial configuration, as evidenced by nuclear magnetic resonance spectroscopy studies of related compounds [24]. Restricted rotation around carbon-nitrogen bonds due to resonance effects can influence the conformational behavior and spectroscopic properties [29].

| Conformational Parameter | Value |

|---|---|

| Preferred Conformation | Chair-Equatorial [23] |

| Energy Difference | 109 ± 4 cm⁻¹ [23] |

| Puckering Parameter | 0.5642 Å [25] |

| Theta Angle | 177.32° [25] |

Electronic Structure and Charge Distribution

The electronic structure of 3-amino-4-morpholin-4-ylbenzoic acid is characterized by charge distribution patterns that influence molecular behavior and intermolecular interactions [26]. Molecular electrostatic potential surface mapping reveals electron-rich regions associated with the oxygen and nitrogen atoms, while electron-deficient areas correspond to the aromatic carbon atoms [26]. The oxygen atoms of the carboxylic acid group exhibit negative charges, acting as donor atoms in hydrogen bonding interactions [26].

Mulliken charge analysis demonstrates that oxygen atoms possess significant negative charge density, with calculated values indicating strong electron-withdrawing character [26]. The carbon atoms in the benzene ring attached to the nitrogen substituents display negative charges due to the electron-donating nature of the amino and morpholine groups [26]. The morpholine ring contributes to the overall charge distribution through its oxygen and nitrogen heteroatoms, influencing the compound's reactivity and binding properties [28].